ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a piperidine carboxylate moiety
Preparation Methods
The synthesis of ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the formation of the piperidine carboxylate moiety. Industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its ability to modulate specific molecular targets involved in disease pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate growth and survival . By inhibiting PKB, this compound can modulate various cellular processes, including proliferation, protein translation, and antiapoptotic survival.
Comparison with Similar Compounds
Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have similar biological activities.
Rosuvastatin Ethyl Ester: This compound contains a fluorophenyl group and is used as a pharmaceutical agent. The uniqueness of this compound lies in its specific structure and its ability to selectively inhibit protein kinase B.
Properties
Molecular Formula |
C26H26FN5O2 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 4-[[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H26FN5O2/c1-2-34-26(33)31-14-12-20(13-15-31)30-24-23-22(18-6-4-3-5-7-18)16-32(25(23)29-17-28-24)21-10-8-19(27)9-11-21/h3-11,16-17,20H,2,12-15H2,1H3,(H,28,29,30) |
InChI Key |
DUEQQVOKKHBAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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